Trifluoro[2-(methylsulfanyl)ethyl]silane
Description
Properties
CAS No. |
93575-03-2 |
|---|---|
Molecular Formula |
C3H7F3SSi |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
trifluoro(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C3H7F3SSi/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
InChI Key |
KVHWAAWFDSJZGX-UHFFFAOYSA-N |
Canonical SMILES |
CSCC[Si](F)(F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Based Alkylation
A plausible route involves the reaction of a trifluorosilane halide with a 2-(methylsulfanyl)ethyl Grignard reagent:
- Starting Materials :
- Trifluorochlorosilane (Cl-Si-CF₃) or trifluorobromosilane (Br-Si-CF₃).
- 2-(Methylsulfanyl)ethyl magnesium bromide (CH₂CH₂-S-CH₃-MgBr), synthesized from 2-bromoethyl methyl sulfide and magnesium.
Reaction Conditions :
Mechanism :
The nucleophilic Grignard reagent displaces the halide, forming the Si–C bond:
$$
\text{Cl-Si-CF₃} + \text{CH₂CH₂-S-CH₃-MgBr} \rightarrow \text{CF₃-Si-CH₂CH₂-S-CH₃} + \text{MgBrCl}
$$Challenges :
- Sensitivity of silane halides to moisture.
- Competing side reactions (e.g., Wagner-Meerwein rearrangements).
Thiolate Displacement
An alternative employs a thiolate nucleophile to replace a leaving group on the silane:
- Starting Materials :
- (2-Chloroethyl)trifluorosilane (Cl-Si-CF₃-CH₂CH₂-Cl).
- Sodium methylthiolate (NaS-CH₃).
Reaction Conditions :
Mechanism :
$$
\text{Cl-Si-CF₃-CH₂CH₂-Cl} + 2\text{NaS-CH₃} \rightarrow \text{CF₃-Si-CH₂CH₂-S-CH₃} + 2\text{NaCl}
$$Yield Considerations :
- Yields depend on the purity of the thiolate and avoidance of silane hydrolysis.
Hydrosilylation of Vinyl Methyl Sulfide
Catalytic Hydrosilylation
This method leverages the addition of a Si–H bond across a carbon-carbon double bond:
- Starting Materials :
- Trifluorosilane (H-Si-CF₃).
- Vinyl methyl sulfide (CH₂=CH-S-CH₃).
Catalysts :
Reaction Conditions :
- Solvent-free or in toluene at 50–80°C.
- Molar ratio of 1:1 (silane:alkene).
Mechanism :
$$
\text{H-Si-CF₃} + \text{CH₂=CH-S-CH₃} \xrightarrow{\text{Pt}} \text{CF₃-Si-CH₂CH₂-S-CH₃}
$$Regioselectivity :
- Anti-Markovnikov addition is typical for Pt-catalyzed hydrosilylation.
Radical Coupling Approaches
Photoredox-Mediated Thiol-Ene Reaction
Inspired by visible-light-driven methodologies:
- Starting Materials :
- Trifluorovinylsilane (CF₃-Si-CH=CH₂).
- Methanethiol (CH₃SH).
Conditions :
- Blue LED irradiation (450 nm) in dichloroethane.
- Radical initiators (e.g., AIBN) optional.
Mechanism :
- Thiyl radical (CH₃S- ) adds to the vinyl group, followed by hydrogen atom transfer.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Alkylation | Cl-Si-CF₃, CH₂CH₂-S-CH₃-MgBr | Low temperature, anhydrous | High atom economy | Sensitivity to moisture |
| Thiolate Displacement | Cl-Si-CF₃-CH₂CH₂-Cl, NaS-CH₃ | Moderate temperature | Scalable | Requires pure thiolate |
| Hydrosilylation | H-Si-CF₃, CH₂=CH-S-CH₃ | Catalytic, solvent-free | Regioselective | Catalyst cost |
| Radical Coupling | CF₃-Si-CH=CH₂, CH₃SH | Mild, light-driven | No metal catalysts | Lower yields |
Chemical Reactions Analysis
Types of Reactions
Trifluoro[2-(methylsulfanyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The silicon atom can participate in substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing compounds.
Scientific Research Applications
Trifluoro[2-(methylsulfanyl)ethyl]silane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of advanced materials, including coatings and polymers.
Mechanism of Action
The mechanism by which Trifluoro[2-(methylsulfanyl)ethyl]silane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon atom can also participate in various chemical reactions, contributing to the overall mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Trifluoro[2-(methylsulfanyl)ethyl]silane with key analogs:
Key Observations :
- This compound uniquely combines a short sulfur-containing alkyl chain with a trifluorosilane group , enabling dual reactivity in nucleophilic (via sulfur) and electrophilic (via Si-F) pathways.
- (Trifluoromethyl)trimethylsilane lacks sulfur and has a bulkier trimethylsilane group, reducing its reactivity in thiol-mediated reactions .
- 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone features a ketone and sterically hindered triphenylsilyl group, favoring carbonyl-based reactions over silane-mediated processes .
Physical and Chemical Properties
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